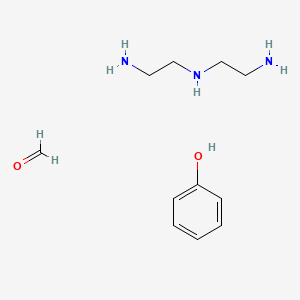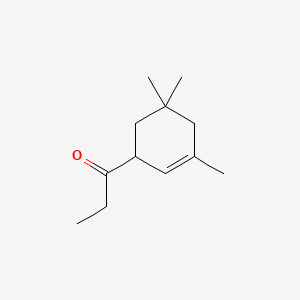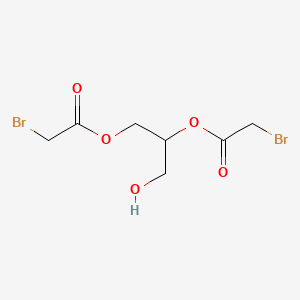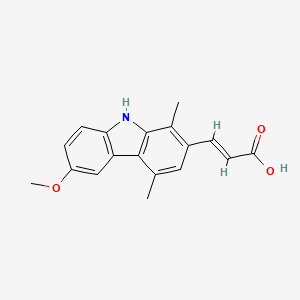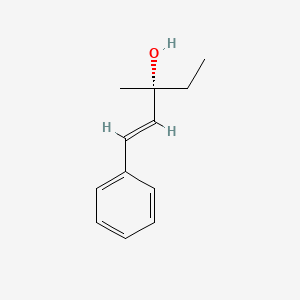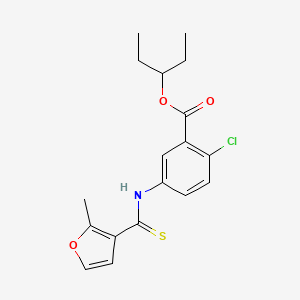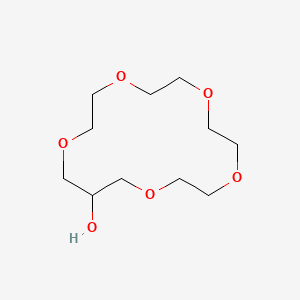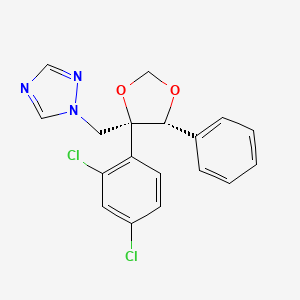
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a dichlorophenyl group and a dioxolane ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the dichlorophenyl group.
Formation of the Dioxolane Ring: The dioxolane ring is usually formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles and phenyl derivatives.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: The parent compound, simpler in structure but with similar chemical properties.
2,4-Dichlorophenyl-1H-1,2,4-Triazole: Lacks the dioxolane ring but shares the dichlorophenyl group.
Phenyl-1H-1,2,4-Triazole: Contains the phenyl group but not the dichlorophenyl or dioxolane rings.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- is unique due to its combination of the triazole ring, dichlorophenyl group, and dioxolane ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
107659-87-0 |
|---|---|
Fórmula molecular |
C18H15Cl2N3O2 |
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)18(9-23-11-21-10-22-23)17(24-12-25-18)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
Clave InChI |
DAOICZTYCANZPF-QZTJIDSGSA-N |
SMILES isomérico |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
SMILES canónico |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
